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Cat. No.: B8069257

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofogliflozin is a potent and highly selective inhibitor of the sodium-glucose co-transporter 2
(SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2] By
inhibiting SGLT2, tofogliflozin promotes the excretion of glucose in the urine, thereby lowering
blood glucose levels in an insulin-independent manner.[1] This mechanism makes it a valuable
tool for studying glycemic control and the progression of diabetic complications in various
preclinical models. These application notes provide a summary of dosages and detailed
experimental protocols for the use of tofogliflozin in established mouse models of type 1 and
type 2 diabetes.

Mechanism of Action

Tofogliflozin exerts its therapeutic effect by specifically targeting SGLT2 in the proximal
tubules of the kidney. This inhibition prevents the reabsorption of filtered glucose from the urine
back into the bloodstream, leading to increased urinary glucose excretion and a subsequent
reduction in plasma glucose levels.
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Caption: Mechanism of Tofogliflozin via SGLT2 Inhibition.

Tofogliflozin Dosage and Administration Summary

The appropriate dosage and administration route for tofogliflozin can vary depending on the
mouse model and the specific research question. The following table summarizes dosages

reported in the literature.
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Experimental Protocols
Protocol 1: Evaluation of Glycemic Control in db/db
Mice via Oral Gavage

This protocol is designed to assess the acute and chronic effects of tofogliflozin on
hyperglycemia and glucose tolerance.

1. Animals and Acclimatization:

Model: Male db/db mice, 8 weeks of age.[3]

Housing: House mice under standard conditions with a 12-hour light/dark cycle and provide
ad libitum access to standard chow and water.

Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

2. Tofogliflozin Preparation:

Vehicle: Prepare a 0.5% carboxymethyl cellulose (CMC) solution in sterile water.[3]
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Drug Solution: Suspend tofogliflozin powder in the 0.5% CMC vehicle to achieve final
concentrations for desired dosages (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) in a volume of 5 ml/kg.[3]
Prepare fresh daily or according to compound stability data.

. Experimental Procedure:

Baseline: Collect blood samples from the tail vein to measure baseline blood glucose,
glycated hemoglobin (HbAlc), and plasma insulin.[3]

Randomization: Randomly assign mice to vehicle control or tofogliflozin treatment groups.

Administration: Administer the prepared tofogliflozin suspension or vehicle via oral gavage
once daily for 28 days.[3]

Monitoring:

o Measure body weight and food consumption at intervals of 1 to 4 days.[3]
o For acute effects, blood glucose can be monitored at several time points (e.g., 0, 2, 4, 6,
12 hours) after the first dose.[3]

Endpoint Analysis (Day 28): Collect blood samples to measure final blood glucose, HbAlc,
and plasma insulin levels.[3]

Oral Glucose Tolerance Test (OGTT): Four days after the final drug administration, perform
an OGTT. Fast mice overnight, administer a glucose solution (e.g., 2 g/kg) via oral gavage,
and measure blood glucose at 0, 30, 60, 120, and 240 minutes post-glucose load.[3]
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Caption: Workflow for Oral Gavage Study in db/db Mice.
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Protocol 2: Long-Term Administration in Medicated
Chow for Diabetic Complications

This protocol is suitable for long-term studies investigating the effects of tofogliflozin on the
progression of diabetic complications such as nephropathy or retinopathy.

1. Animals and Acclimatization:
e Models:

o Diabetic Kidney Disease: Male KK-Ay mice, starting at 6-7 weeks of age.[2][8]
o Diabetic Retinopathy: Male db/db mice, starting at 6 weeks of age.[4]

e Housing & Acclimatization: As described in Protocol 1.
2. Medicated Chow Preparation:

» Calculation: Determine the required concentration of tofogliflozin in the chow based on the
target dose (e.g., 5 mg/kg/day) and the average daily food consumption of the specific
mouse strain.

o Example Concentrations:

o 0.004% tofogliflozin for a target of 5 mg/kg/day.[4]
o 0.015% tofogliflozin for studies on diabetic kidney disease.[2][8]

e Mixing: Thoroughly mix the calculated amount of tofogliflozin powder with standard
powdered mouse chow to ensure uniform distribution. The mixture can then be provided as
is or re-pelleted.

3. Experimental Procedure:

o Baseline: At the designated starting age (e.g., 7 weeks), measure baseline parameters such
as body weight, blood glucose, HbAlc, and urinary albumin/creatinine ratio (for kidney
studies).[2][8]

e Randomization: Divide mice into a control group (standard chow) and a treatment group
(medicated chow).
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o Administration: Provide the respective diets ad libitum for the duration of the study (e.g., 8
weeks).[2][8]

e Monitoring:

o Measure body weight, food intake, and water intake weekly.[2]
o Measure blood glucose and HbAlc at regular intervals (e.qg., every 2-4 weeks).[2][4]

o Endpoint Analysis:

o At the end of the treatment period, perform final measurements of glycemic parameters.

o Collect urine over 24 hours using metabolic cages to measure albumin and creatinine.[2]

o Euthanize animals and collect tissues (kidneys, pancreas, eyes, aorta) for histological
analysis (e.g., glomerular size, mesangial matrix expansion, podocyte loss) and molecular
analysis (e.g., expression of inflammatory markers like MCP-1 and KIM-1).[2][5][7]

Summary of Tofogliflozin Effects
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Treatment
Parameter Mouse Model . Result Reference
Details
Reduced from
440.2 mg/dL
5 mg/kg/day in (control) to 262.2
Blood Glucose db/db [4]
chow for 8 weeks  mg/dL (treated)
at 14 weeks of
age.[4]
Significantly
=0.3 mg/kg via reduced
HbAlc db/db oral gavage for4  compared to [3]
weeks vehicle-treated
group.[3]
Significantly
lowered
0.015% in chow compared to
HbAlc KK-Ay [2][6]
for 8 weeks non-treated
diabetic mice.[2]
[6]
Prevented the
>3 mg/kg via oral  decrease in
Plasma Insulin db/db gavage for 4 insulin levels [3]
weeks seen in the
vehicle group.[3]
Significantly
_ increased
) 0.015% in chow
Plasma Insulin db/db compared to [5]
for 8 weeks
untreated group
at 8 weeks.[5]
Prevented the
Urinary 0.005% or increase
Albumin/Creatini db/db 0.015% in chow observed in [5]
ne Ratio for 8 weeks untreated

diabetic mice.[5]
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ApoE-deficient

0.005% in chow

Significantly
reduced Sudan

Atherosclerosis ] IV-positive [7]
(STZ-induced) for 6 weeks )

atherosclerotic
areas.[7]

Inflammatory Significantly

Cytokines ApoE-deficient 0.005% in chow reduced ]

(Peritoneal (STZ-induced) for 6 weeks expression of IL-

Macrophages) 1B and IL-6.[7]

Tofogliflozin's Anti-Inflammatory Effect

In addition to glycemic control, studies suggest tofogliflozin may suppress inflammation

associated with hyperglycemia. In diabetic ApoE-deficient mice, tofogliflozin treatment not

only lowered blood glucose but also significantly reduced the expression of pro-inflammatory

cytokines IL-13 and IL-6 in peritoneal macrophages, which was associated with reduced

atherosclerosis.[7]
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Caption: Proposed Anti-Inflammatory Pathway of Tofogliflozin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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